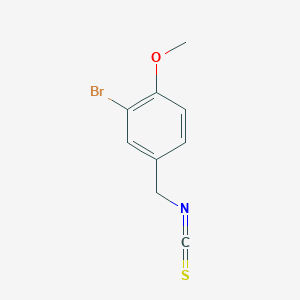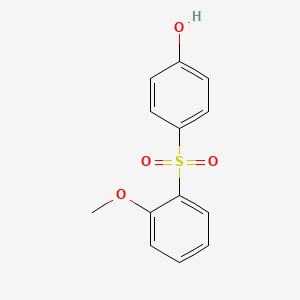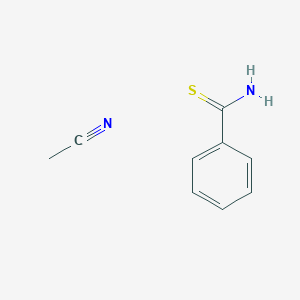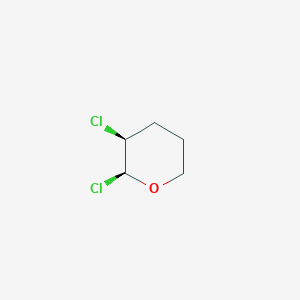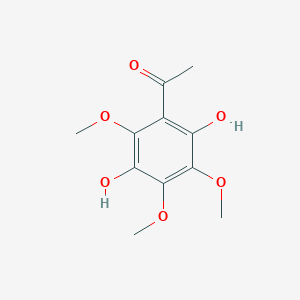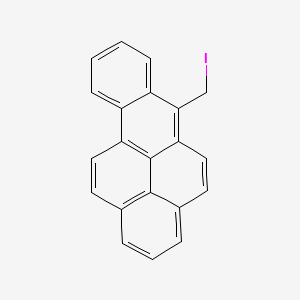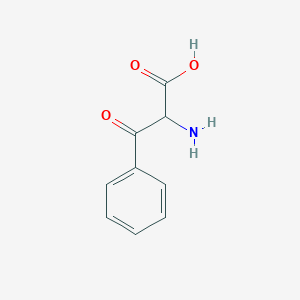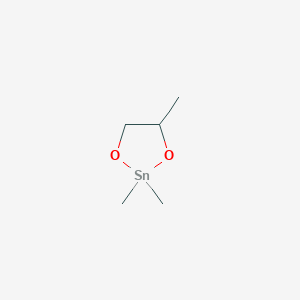
2,2,4-Trimethyl-1,3,2-dioxastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C5H12O2Sn It is a derivative of dioxolane, where a tin atom is incorporated into the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trimethyl-1,3,2-dioxastannolane typically involves the reaction of trimethyltin chloride with 1,3-dioxolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(CH3)3SnCl+C3H6O2→C5H12O2Sn+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyl-1,3,2-dioxastannolane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin(IV) compounds.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tin oxides and dioxolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Oxidation: Tin(IV) oxides and related compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Hydrolysis: Tin oxides and dioxolane derivatives.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1,3,2-dioxastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1,3,2-dioxastannolane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethyl-1,3-dioxolane: A structurally similar compound without the tin atom.
Trimethyltin chloride: A precursor used in the synthesis of 2,2,4-Trimethyl-1,3,2-dioxastannolane.
Other organotin compounds: Such as tributyltin oxide and triphenyltin chloride.
Uniqueness: this compound is unique due to the incorporation of a tin atom into the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where the tin center can participate in catalytic or coordination chemistry.
Propriétés
Numéro CAS |
53723-69-6 |
|---|---|
Formule moléculaire |
C5H12O2Sn |
Poids moléculaire |
222.86 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C3H6O2.2CH3.Sn/c1-3(5)2-4;;;/h3H,2H2,1H3;2*1H3;/q-2;;;+2 |
Clé InChI |
YLNKFZHPGYBQKA-UHFFFAOYSA-N |
SMILES canonique |
CC1CO[Sn](O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)

